3-Nonenoic acid

CAS No.: 4124-88-3

Cat. No.: VC3695894

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4124-88-3 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | non-3-enoic acid |

| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11) |

| Standard InChI Key | ZBPYTVBKHKUNHG-UHFFFAOYSA-N |

| SMILES | CCCCCC=CCC(=O)O |

| Canonical SMILES | CCCCCC=CCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

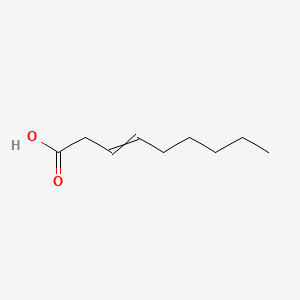

3-Nonenoic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of approximately 156.22 g/mol . Its structure consists of a nine-carbon chain with a carboxylic acid group (-COOH) at one end and a double bond between the third and fourth carbon atoms.

Isomeric Forms

The compound exists in two principal isomeric forms, differentiated by the stereochemistry of the double bond:

-

(3Z)-3-Nonenoic acid (cis isomer): The hydrogen atoms attached to the carbon atoms of the double bond are on the same side .

-

(3E)-3-Nonenoic acid (trans isomer): The hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides .

Physical Properties

Table 1: Physical Properties of 3-Nonenoic Acid

Chemical Properties

As an unsaturated carboxylic acid, 3-nonenoic acid demonstrates reactivity patterns characteristic of both carboxylic acids and alkenes. The carboxylic acid functional group can participate in typical acid-base reactions, esterification, and other nucleophilic substitution processes, while the double bond can undergo addition reactions including hydrogenation, halogenation, and oxidation.

Identification and Nomenclature

Systematic Names and Identifiers

Both isomers of the compound have distinct systematic names and identifiers, as outlined in the following table:

Table 2: Chemical Identifiers for 3-Nonenoic Acid Isomers

| Identifier Type | (3Z)-3-Nonenoic Acid | (3E)-3-Nonenoic Acid |

|---|---|---|

| CAS Number | 41653-98-9 | 4124-88-3 |

| IUPAC Name | (Z)-non-3-enoic acid | (E)-non-3-enoic acid |

| PubChem CID | 5312587 | 5282723 |

| InChI Key | ZBPYTVBKHKUNHG-SREVYHEPSA-N | ZBPYTVBKHKUNHG-VOTSOKGWSA-N |

| SMILES | CCCCC/C=C\CC(=O)O | CCCCC\C=C/CC(O)=O |

Common Synonyms

The compound is known by several alternative names in scientific literature:

For (3Z)-3-Nonenoic Acid:

For (3E)-3-Nonenoic Acid:

Database Identifiers

The compound is indexed in several chemical databases with specific identifiers:

Derivatives and Related Compounds

Esters

One of the most common derivatives of 3-nonenoic acid is its ethyl ester:

Ethyl 3-nonenoate:

-

Molecular formula: C11H20O2

-

Molecular weight: 184.27 g/mol

-

Description: A fatty acid ethyl ester obtained by the formal condensation of 3-nonenoic acid with ethanol

-

Function: Has a role as a metabolite

-

IUPAC Name: ethyl (E)-non-3-enoate (for the trans isomer)

Related Fatty Acids

The compound belongs to the family of medium-chain unsaturated fatty acids. Related compounds include:

-

Other nonenoic acid isomers (position isomers with the double bond at different carbon positions)

-

Nonanoic acid (the saturated nine-carbon fatty acid)

-

Other medium-chain fatty acids with similar structures

Biochemical Significance

Role in Metabolism

As a medium-chain fatty acid, 3-nonenoic acid likely participates in fatty acid metabolism pathways. Its presence in the Human Metabolome Database (HMDB) and Lipid Maps database suggests it may have biological relevance . The unsaturated nature of the compound affects its physical properties and potential biological activities compared to saturated analogs.

Analytical Methods

Identification Techniques

The compound can be identified and characterized using several analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Enables separation and identification based on retention time and mass spectral data.

-

NMR Spectroscopy: Provides structural information, particularly useful for distinguishing between E and Z isomers.

-

Infrared Spectroscopy (IR): Can identify functional groups including carboxylic acid and double bond.

-

High-Performance Liquid Chromatography (HPLC): Used for separation and quantification.

Spectral Properties

While specific spectral data isn't provided in the search results, spectral information for both isomers would be expected to be available in standard chemical databases like PubChem and NIST .

Industrial Applications

Based on its chemical structure and properties, 3-nonenoic acid may find applications in:

-

Flavor and Fragrance Industry: Medium-chain fatty acids often contribute to flavor and aroma compounds.

-

Chemical Synthesis: As a building block for more complex molecules.

-

Polymer Industry: Potentially used in polymer synthesis due to its functional groups.

-

Research Applications: As a chemical standard or reference material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume